molecular formula C18H20O5 B082656 4-Hydroxy-5,7,4'-trimethoxyflavan CAS No. 10493-01-3

4-Hydroxy-5,7,4'-trimethoxyflavan

Cat. No.: B082656
CAS No.: 10493-01-3
M. Wt: 316.3 g/mol
InChI Key: XCMICCXLNOOUBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Activated charcoal is typically produced by heating carbon-rich materials such as coconut shells, wood, or peat in an environment devoid of oxygenThe charcoal is then activated by exposing it to oxidizing gases at high temperatures, which creates a porous structure .

Industrial Production Methods:

    Physical Activation: This involves carbonization followed by activation using gases like steam or carbon dioxide at temperatures between 600-1200°C. The steam or carbon dioxide reacts with the carbon to form a porous structure.

    Chemical Activation: This method involves impregnating the raw material with chemicals such as phosphoric acid, potassium hydroxide, or zinc chloride before carbonization. .

Chemical Reactions Analysis

Activated charcoal undergoes various chemical reactions, primarily due to its high surface area and reactivity:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Activated charcoal has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Activated Bamboo Charcoal
  • Activated Alumina
  • Silica Gel

Activated charcoal’s unique properties and wide range of applications make it an invaluable material in various fields. Its ability to adsorb a vast array of substances, coupled with its versatility and effectiveness, sets it apart from other adsorbents.

Properties

CAS No.

10493-01-3

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3

InChI Key

XCMICCXLNOOUBF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O

Synonyms

3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5,7,4'-trimethoxyflavan
Reactant of Route 2
4-Hydroxy-5,7,4'-trimethoxyflavan
Reactant of Route 3
4-Hydroxy-5,7,4'-trimethoxyflavan
Reactant of Route 4
4-Hydroxy-5,7,4'-trimethoxyflavan
Reactant of Route 5
4-Hydroxy-5,7,4'-trimethoxyflavan
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-5,7,4'-trimethoxyflavan

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